molecular formula C10H16NiO4 B1580569 Nickel(II) 2,4-pentanedionate CAS No. 3264-82-2

Nickel(II) 2,4-pentanedionate

Cat. No. B1580569
CAS RN: 3264-82-2
M. Wt: 258.92 g/mol
InChI Key: MRMOJNWIZDYILS-UHFFFAOYSA-N
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Description

Nickel(II) 2,4-pentanedionate, also known as nickel ii acetylacetonate, is a green powder or crystalline powder or crystals . It is used as a catalyst and U.V. stabilizer . It serves as a precursor to the nickel bis(cyclooctadiene) catalyst . It is also used in the deposition of nickel(II) oxide thin film by sol-gel techniques on conductive glass substrates . Furthermore, it is used in organic synthesis to produce organometals .


Molecular Structure Analysis

The molecular formula of Nickel(II) 2,4-pentanedionate is C10H14NiO4 . The InChI Key is BMGNSKKZFQMGDH-FDGPNNRMSA-L . The SMILES representation is [Ni++].C\C ( [O-])=C\C ©=O.C\C ( [O-])=C\C ©=O .


Chemical Reactions Analysis

Nickel(II) 2,4-pentanedionate is used in the deposition of nickel(II) oxide thin film by sol-gel techniques on conductive glass substrates . It is also used in organic synthesis to produce organometals .


Physical And Chemical Properties Analysis

Nickel(II) 2,4-pentanedionate is a green powder or crystalline powder or crystals . It has a melting point of approximately 230°C (decomposition) . It is soluble in water, alcohol, and toluene . The molecular weight is 256.91 g/mol .

Scientific Research Applications

Catalytic Applications

Nickel(II) 2,4-pentanedionate serves as a catalyst in a wide range of chemical reactions including oligomerization, telomerization, hydrosilylation, hydrogenation, reduction, cross-coupling, oxidation, conjugate addition, addition to multiple bonds, and rearrangements. Its utility is attributed to its ability to form complexes with various organic and inorganic ligands, enhancing the reactivity and selectivity of catalytic processes (Doyon, 2001).

Material Science

In material science, nickel(II) 2,4-pentanedionate is instrumental in the synthesis of coordination compounds, which are crucial for developing magnetic, electronic, and luminescent materials. For example, nickel(II) complexes characterized by Ising-type single-ion anisotropy have been synthesized, demonstrating potential applications in magnetic materials (Gogoi et al., 2013). Additionally, nickel(II) complexes have been used to construct metal–organic frameworks (MOFs) exhibiting unique structural types and properties suitable for gas storage and separation (Cortijo et al., 2013).

Environmental Remediation

Nickel(II) 2,4-pentanedionate-based compounds have been explored for environmental remediation purposes, particularly in the sequestration of heavy metals from water. Iron nanoparticles, for example, have shown high capacity for nickel removal, demonstrating over 100% higher efficiency than the best available inorganic sorbents. This efficiency is partly due to the core-shell structure of iron nanoparticles, which act both as sorbents and reductants (Li & Zhang, 2006).

Analytical Chemistry

In analytical chemistry, nickel(II) 2,4-pentanedionate has been employed as a reagent for the spectrophotometric determination of nickel. New analytical methods using derivatives of 2,4-pentanedione allow for the sensitive and accurate quantification of nickel in various samples, including environmental and biological matrices (Garole & Sawant, 2005).

Safety And Hazards

Nickel(II) 2,4-pentanedionate may cause cancer . It is harmful if swallowed . It may cause an allergic skin reaction .

properties

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;nickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWZFQPXYGHRKT-FDGPNNRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Emerald-green solid, soluble in water; [Merck Index]
Record name Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel(II) acetylacetonate
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Product Name

Nickel(II) 2,4-pentanedionate

CAS RN

3264-82-2
Record name Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(pentane-2,4-dionato-O,O')nickel
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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